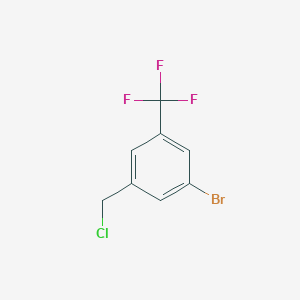
1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 3-(chloromethyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive halogen atoms and trifluoromethyl groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a chloromethyl group.
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: Contains both bromine and chlorine atoms but with a trifluoromethoxy group.
1-Bromo-3-(methylthio)-2-(trifluoromethyl)benzene: Features a methylthio group instead of a chloromethyl group.
Uniqueness
1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This combination imparts specific reactivity and properties that are valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C8H5BrClF3 |
|---|---|
Molecular Weight |
273.48 g/mol |
IUPAC Name |
1-bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-5(4-10)1-6(3-7)8(11,12)13/h1-3H,4H2 |
InChI Key |
RIKMQEIXYSDWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


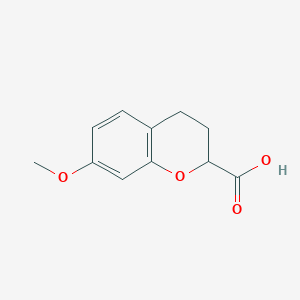
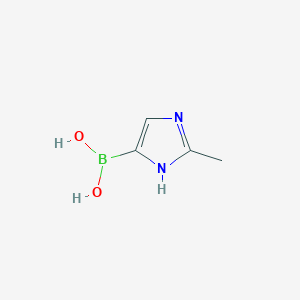
![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
![2-(Chloromethyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11721688.png)
![1-[(4R,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B11721696.png)

![6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11721727.png)
![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)
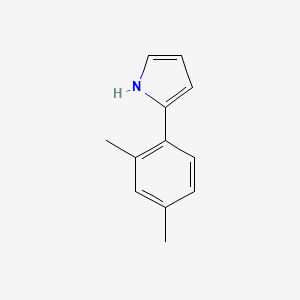

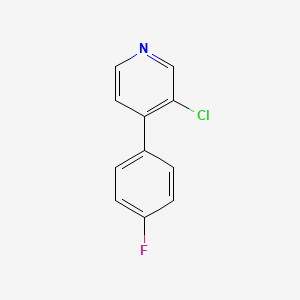
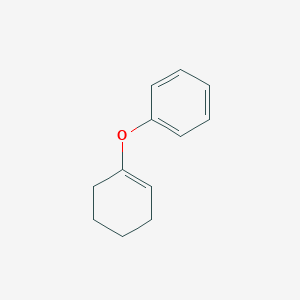
![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11721786.png)
